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Compound of Interest

Compound Name: N,5-dimethylpicolinamide

CAS No.: 107427-70-3

Cat. No.: B024881 Get Quote

Picolinamide, a derivative of picolinic acid, represents a privileged scaffold in medicinal

chemistry, forming the core of numerous compounds with a wide array of biological activities.

The inherent chemical properties of the pyridine ring and the amide group allow for diverse

functionalization, leading to compounds with finely tuned pharmacological profiles. N,5-
dimethylpicolinamide is a specific analog within this broad class, and while it is not

extensively characterized in the public domain, an examination of its parent structure and

related derivatives can provide significant insights into its potential synthesis, properties, and

applications. This guide offers a comprehensive review of the literature on picolinamide

derivatives to build a predictive understanding of N,5-dimethylpicolinamide for researchers,

scientists, and drug development professionals.

Synthesis and Characterization of Picolinamide
Derivatives
The synthesis of picolinamide derivatives is typically achieved through standard amide bond

formation reactions. A general and adaptable protocol involves the coupling of a carboxylic acid

(or its activated form) with an amine.

General Synthetic Protocol for Picolinamide Derivatives
A common route to synthesize picolinamide derivatives involves the reaction of picolinic acid

with an amine in the presence of a coupling agent. For N,5-dimethylpicolinamide, this would
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involve the reaction of 5-methylpicolinic acid with dimethylamine.

Step-by-Step Methodology:

Activation of the Carboxylic Acid: 5-methylpicolinic acid is dissolved in a suitable aprotic

solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling

agent, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium

hexafluorophosphate (BOP) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC)

along with an additive such as 1-hydroxybenzotriazole (HOBt), is added to the solution to

form an activated intermediate.

Amine Addition: To the solution containing the activated 5-methylpicolinic acid,

dimethylamine is added. The reaction is typically carried out in the presence of a non-

nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to

neutralize the acid formed during the reaction.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption

of the starting materials.

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous

work-up to remove the coupling agents and other water-soluble byproducts. The organic

layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent

is removed under reduced pressure. The crude product is purified by column

chromatography on silica gel to yield the pure N,5-dimethylpicolinamide.[1]

Characterization: The structure and purity of the final compound are confirmed using

analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and

¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[2]
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General Synthesis of N,5-dimethylpicolinamide
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Caption: General synthetic workflow for N,5-dimethylpicolinamide.

Physicochemical Properties and Analytical Methods
The physicochemical properties of N,5-dimethylpicolinamide can be inferred from related

compounds. The presence of the pyridine ring and the amide group suggests that it would be a

polar molecule.

Expected Physicochemical Properties
Solubility: N,5-dimethylpicolinamide is expected to be soluble in polar organic solvents like

methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] Its solubility in water is likely to be

moderate.

Stability: Picolinamide derivatives generally exhibit moderate to high stability under standard

laboratory conditions.[3]

Hydrogen Bonding: The amide group can act as a hydrogen bond acceptor, which can

influence its interactions with biological targets.[3]

Analytical Methods for Characterization and
Quantification
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS),

particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for the sensitive

and selective quantification of picolinamide derivatives in various matrices, including biological

fluids and pharmaceutical formulations.[4][5]
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Step-by-Step Analytical Protocol:

Sample Preparation: For drug products, a specific amount of the crushed tablet or powder is

accurately weighed and dissolved in a suitable solvent, often with sonication to ensure

complete dissolution.[6][7] For biological samples, a protein precipitation or liquid-liquid

extraction step is typically employed to remove interfering matrix components.[5]

Chromatographic Separation: The sample extract is injected into an HPLC system equipped

with a suitable column (e.g., C18 reversed-phase). A gradient elution program using a

mixture of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile

or methanol) is used to achieve chromatographic separation of the analyte from other

components.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass

spectrometer. For quantification, the mass spectrometer is operated in multiple reaction

monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a

specific precursor ion to product ion transition for the analyte.

Data Analysis: The concentration of the analyte in the sample is determined by comparing its

peak area to that of a calibration curve constructed using standards of known

concentrations.
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LC-MS/MS Analysis of Picolinamide Derivatives
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Caption: Proposed mechanism of action for anticancer picolinamide derivatives targeting

Aurora-B kinase.

Antimicrobial Activity
Various picolinamide and nicotinamide derivatives have demonstrated promising antimicrobial

activity against a range of bacterial and fungal pathogens. [8][9][10]The antimicrobial effect is

often attributed to the hydrophobic nature of the compounds and the presence of the pyridine
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ring system. [9]Some nicotinamidine derivatives have shown minimum inhibitory concentration

(MIC) values in the range of 10–20 μM against both Gram-positive and Gram-negative

bacteria. [8]The 2,5-dimethylphenyl scaffold, which is structurally related to the substitution

pattern of N,5-dimethylpicolinamide, is a common feature in many antimicrobial compounds.

[11]

Other Biological Activities
Picolinamide itself acts as a bidentate ligand and can form complexes with various metal ions.

It is also a potential inhibitor of poly (ADP-ribose) synthetase. Furthermore, picolinamide

derivatives have been utilized as effective ligands in copper-catalyzed aryl ether synthesis. [12]

Picolinamide

Derivative
Biological Activity Reported IC50/MIC Reference

Compound 7a (a
picolinamide
derivative)

AChE Inhibition
IC50: 2.49 ± 0.19
μM

[1]

Compound 8l (a

picolinamide-based

derivative)

VEGFR-2 Inhibition IC50: 0.29 μM [2]

Compound 6p (N-

methylpicolinamide-4-

thiol derivative)

Anti-proliferative

(HepG2 cells)
IC50: 2.23 μM [13]

| Nicotinamidines 4a and 4b | Antibacterial (S. aureus) | MIC: 10 μM | [8]|

Structure-Activity Relationships (SAR)
The biological activity of picolinamide derivatives is highly dependent on the nature and

position of the substituents on the pyridine ring and the amide nitrogen.

Substitution on the Pyridine Ring: The position of substituents on the pyridine ring can

significantly impact activity. For example, in a series of picolinamide-based VEGFR-2

inhibitors, the substitution pattern on the phenyl ring attached to the picolinamide core played

a crucial role in determining the inhibitory potency. [2]* Substitution on the Amide Nitrogen:
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The nature of the group(s) attached to the amide nitrogen also influences the biological

activity. For instance, the presence of a dimethylamine side chain was found to be important

for the AChE inhibitory activity of certain picolinamide derivatives. [1] Based on these general

SAR trends, the methyl group at the 5-position of the pyridine ring and the two methyl groups

on the amide nitrogen of N,5-dimethylpicolinamide are expected to influence its steric and

electronic properties, which in turn will determine its biological activity profile.

Conclusion and Future Perspectives
While direct experimental data on N,5-dimethylpicolinamide is scarce, a comprehensive

review of the literature on related picolinamide derivatives provides a strong foundation for

predicting its potential properties and biological activities. The versatile picolinamide scaffold

has proven to be a fruitful starting point for the development of compounds with a wide range of

therapeutic applications, including as neuroprotective agents, anticancer drugs, and

antimicrobial compounds.

Future research should focus on the actual synthesis and in vitro and in vivo evaluation of N,5-
dimethylpicolinamide to validate the predicted properties and explore its therapeutic

potential. The synthetic and analytical protocols outlined in this guide provide a clear roadmap

for such investigations. A thorough biological screening of N,5-dimethylpicolinamide against a

panel of relevant targets, such as AChE, various kinases, and a range of microbial strains,

would be a crucial next step in elucidating its pharmacological profile and potential for drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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